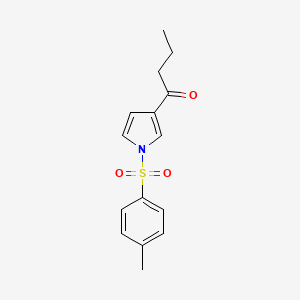

3-Butanoyl-1-tosylpyrrole

説明

Structure

3D Structure

特性

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZICTACJYTUCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742672 | |

| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132649-21-8 | |

| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Butanoyl 1 Tosylpyrrole

Established Pyrrole (B145914) Synthesis Strategies Applicable to Tosylated and Acylated Pyrroles

Several classical and modern synthetic reactions provide access to the pyrrole core. The selection of a particular method often depends on the desired substitution pattern and the availability of starting materials. For a molecule like 3-Butanoyl-1-tosylpyrrole, methods that allow for N-substitution and C-acylation are of particular interest.

The Van Leusen pyrrole synthesis is a powerful and versatile method for constructing the pyrrole ring from tosylmethyl isocyanide (TosMIC) and a Michael acceptor. nih.govnih.govnih.gov This reaction is particularly relevant as it directly utilizes a tosyl-containing reagent and can be adapted to produce 3-substituted pyrroles. nih.gov

The core of the Van Leusen reaction is a formal [3+2] cycloaddition. nih.govnih.gov The mechanism commences with the deprotonation of the active methylene (B1212753) group of TosMIC by a base, forming a carbanion. This nucleophilic carbanion then undergoes a Michael addition to an electron-deficient alkene (the Michael acceptor). nih.gov The resulting intermediate cyclizes through an intramolecular attack of the newly formed enolate on the isocyanide carbon. nih.gov The final step involves the elimination of the tosyl group, which is a good leaving group, to afford the aromatic pyrrole ring. nih.govmdpi.com

Table 1: Key Steps in the Van Leusen Pyrrole Synthesis Mechanism

| Step | Description |

|---|---|

| 1. Deprotonation | A base removes a proton from the α-carbon of TosMIC, creating a stabilized carbanion. |

| 2. Michael Addition | The TosMIC carbanion attacks an electron-deficient alkene (e.g., an α,β-unsaturated ketone). |

| 3. Cyclization | An intramolecular 5-endo-dig cyclization occurs to form a five-membered ring intermediate. |

| 4. Elimination | The tosyl group is eliminated, leading to the formation of the aromatic pyrrole ring. |

| 5. Tautomerization | The intermediate tautomerizes to the final pyrrole product. |

A key feature of the Van Leusen synthesis is its ability to control the regiochemistry of the final pyrrole product. When an α,β-unsaturated ketone is used as the Michael acceptor, the acyl group of the acceptor directs the substitution pattern. This procedure inherently places the activating group of the Michael acceptor at the 3-position of the newly formed pyrrole ring. nih.gov This regioselectivity makes the Van Leusen reaction a highly attractive method for the synthesis of 3-acylpyrroles. nih.gov For instance, the reaction of an appropriate α,β-unsaturated ketone with TosMIC would be expected to yield a 3-acyl-4-substituted pyrrole.

The Paal-Knorr synthesis is a classical and straightforward method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. chemistrysteps.comnsf.govnih.gov This reaction is typically catalyzed by acid. cornell.edu

The mechanism involves the initial formation of a hemiaminal by the attack of the amine on one of the protonated carbonyl groups. nih.govcornell.edu A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. nih.govcornell.edu Dehydration of this intermediate then yields the aromatic pyrrole ring. nih.govcornell.edu

A significant advantage of the Paal-Knorr synthesis is the ability to introduce a substituent on the pyrrole nitrogen by using a primary amine. chemistrysteps.com For the synthesis of an N-tosylated pyrrole, one could envision using tosylamide in the reaction with a 1,4-dicarbonyl compound. However, the nucleophilicity of tosylamide is significantly reduced, which can make this transformation challenging under standard Paal-Knorr conditions.

The Barton-Zard synthesis is another important method for constructing the pyrrole ring. This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. The mechanism proceeds through a Michael addition of the deprotonated isocyanoacetate to the nitroalkene, followed by cyclization and elimination of the nitro group. This method is particularly useful for the synthesis of pyrroles with various substitution patterns and has been applied in the synthesis of complex molecules like porphyrins.

Van Leusen Pyrrole Synthesis and its Applicability to this compound

Specific Synthetic Routes Towards this compound

A more direct and highly plausible route to this compound involves the post-synthetic modification of a pre-formed N-tosylpyrrole ring. The Friedel-Crafts acylation of 1-tosylpyrrole (B123520) is a promising strategy. mdpi.com

The tosyl group on the pyrrole nitrogen acts as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it also directs incoming electrophiles primarily to the 3-position. mdpi.com This is in contrast to the typical 2-substitution observed in the electrophilic reactions of unsubstituted pyrrole. The regioselectivity for the 3-position in N-tosylpyrrole is attributed to the formation of an organoaluminum intermediate when a strong Lewis acid like aluminum chloride (AlCl₃) is used.

A specific synthetic proposal for this compound would, therefore, be the Friedel-Crafts acylation of 1-tosylpyrrole with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Table 2: Proposed Friedel-Crafts Acylation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The reaction would likely be carried out in an inert solvent like dichloromethane (B109758) at a controlled temperature. The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of butanoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich pyrrole ring at the 3-position, followed by the loss of a proton to restore aromaticity.

This approach offers a direct and regioselective pathway to the target molecule, leveraging the directing effect of the N-tosyl group in Friedel-Crafts acylation.

Acylation Strategies for Pyrrole Ring Functionalization

Acylation is a fundamental transformation for introducing carbonyl moieties onto the pyrrole nucleus. Pyrrole, being an electron-rich heteroaromatic compound, readily undergoes electrophilic substitution reactions. nih.gov However, controlling the position of acylation, particularly to favor the C3 (or β) position over the more electronically favored C2 (or α) position, presents a significant synthetic challenge. The reactivity of the N-substituent plays a crucial role in directing the regiochemical outcome of these reactions. acs.org

Achieving regioselective butanoylation at the C3 position of an N-tosylpyrrole is a complex task due to the inherent reactivity of the pyrrole ring. The tosyl group on the nitrogen atom deactivates the ring towards electrophilic attack and can influence the position of substitution.

Several strategies have been developed to achieve β-selective functionalization. One effective approach involves the use of a sterically demanding protecting group on the nitrogen, such as the triisopropylsilyl (TIPS) group, which physically obstructs electrophilic attack at the α-positions (C2 and C5). researchgate.net This forces the incoming electrophile, such as a butanoyl cation equivalent (e.g., from butanoyl chloride in a Friedel-Crafts acylation), to react at the less hindered β-position (C3 or C4). researchgate.net Subsequent deprotection and N-tosylation would yield the desired product.

Another advanced method is the rhodium-catalyzed C–H arylation, which has demonstrated the feasibility of achieving β-selective functionalization of pyrroles. acs.org While focused on arylation, the principles of directed C-H activation could be adapted for acylation. The reaction's success often relies on steric effects of the N-substituent overriding the electronic preferences of the pyrrole ring. acs.org

Recent studies have shown that under strongly acidic conditions, N-sulfonyl pyrroles can undergo acylation that results in 3-acyl isomers. acs.org It is proposed that an initial 2-acylation is followed by an isomerization to the thermodynamically more stable 3-substituted product. acs.org This provides a potential direct route to this compound without requiring a change of the N-protecting group.

Table 1: Comparison of Strategies for β-Acylation of Pyrroles

| Strategy | Principle | Key Reagents/Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Steric Hindrance | A bulky N-protecting group (e.g., TIPS) blocks the α-positions. researchgate.net | 1. N-protection (TIPS-Cl) 2. Friedel-Crafts Acylation 3. Deprotection (Fluoride ion) 4. N-Tosylation | High regioselectivity for the β-position. researchgate.net | Multi-step process involving protection and deprotection. |

| Directed C-H Activation | A directing group guides a metal catalyst to activate a specific C-H bond. acs.org | Rhodium catalyst, directing group on nitrogen. | High regioselectivity, atom economy. | Primarily developed for arylation; adaptation for acylation may be required. acs.org |

| Isomerization | An initial, kinetically favored α-acylation is followed by rearrangement to the thermodynamically favored β-isomer. acs.org | Strongly acidic conditions (e.g., Tf₂O). acs.org | Direct functionalization of the N-tosyl pyrrole. | Requires careful control of reaction conditions to promote isomerization. |

N-Tosylation of Pyrrole Intermediates

The introduction of the tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen is a critical step, often performed either at the beginning of a synthetic sequence to protect the nitrogen and direct subsequent reactions or after the pyrrole ring has been functionalized. The tosyl group serves as an electron-withdrawing group, which deactivates the pyrrole ring to prevent polymerization and modifies its reactivity in subsequent electrophilic substitution reactions. researchgate.net

A common and straightforward method for N-tosylation involves the deprotonation of the pyrrole N-H with a suitable base, followed by quenching with tosyl chloride (TsCl). A one-pot method utilizing inexpensive potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been shown to afford excellent yields of N-tosylpyrrole after a simple workup. researchgate.net This avoids the need for stronger, more hazardous bases like potassium metal. The reaction proceeds by forming the potassium salt of the pyrrole intermediate, which then acts as a nucleophile, attacking the sulfur atom of tosyl chloride.

Table 2: Conditions for N-Tosylation of Pyrrole

| Reagents | Base | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Pyrrole, Tosyl Chloride | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Heating for 4 hours | Excellent yields of 1-Tosylpyrrole | researchgate.net |

Novel Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry seeks to form complex heterocyclic structures like this compound from simpler, readily available starting materials. This has led to the development of novel catalytic systems and reaction cascades that can construct the substituted pyrrole core in a highly efficient manner.

Rhodium-Catalyzed Transannulation Reactions for Pyrrole Formation

Rhodium-catalyzed transannulation has emerged as a powerful strategy for synthesizing polysubstituted pyrroles. organic-chemistry.orgacs.org This methodology typically involves the reaction of N-sulfonyl-1,2,3-triazoles with components like vinyl ethers or terminal alkynes. organic-chemistry.orgnih.gov The reaction is catalyzed by a rhodium(II) complex, such as Rh₂(OAc)₄, which facilitates the ring-opening of the triazole to form a rhodium carbenoid intermediate. organic-chemistry.orgnih.gov This highly reactive species then undergoes a cycloaddition and rearrangement cascade to furnish the pyrrole ring. nih.gov

This approach allows for the direct incorporation of the N-sulfonyl group, making it an attractive route for constructing the N-tosylpyrrole core. organic-chemistry.org The substitution pattern on the final pyrrole product is determined by the substituents on the triazole and the reaction partner. This method offers high regioselectivity and tolerates a wide range of functional groups. organic-chemistry.org

Table 3: Key Parameters in Rhodium-Catalyzed Pyrrole Synthesis

| Catalyst | Reactants | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ or Rh₂(Oct)₄ | N-sulfonyl-1,2,3-triazoles and vinyl ethers | 1,2-Dichloroethane (DCE) | Efficient synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org | organic-chemistry.org |

One-Pot Synthesis Methods for Tosyl-Pyrrole Derivatives

One such approach enables the synthesis of tosyl-pyrrole derivatives at room temperature in a single step. researchgate.net Another versatile method involves the use of tosylmethyl isocyanide (TosMIC), a multipurpose synthetic reagent. acs.org In a base-mediated [3+2] cycloaddition, TosMIC can react with Michael acceptors, such as α,β-unsaturated ketones, to directly form the 3,4-disubstituted pyrrole ring. acs.orgnih.gov This Van Leusen pyrrole synthesis is operationally simple and utilizes readily available starting materials. nih.gov For the synthesis of this compound, a precursor containing the butanoyl group could potentially be reacted with an N-tosylated isocyanide derivative in a one-pot fashion.

Metal-Free Cycloaddition Reactions in Pyrrole Synthesis

Concerns about the cost and toxicity of transition metals have driven the development of metal-free synthetic routes. Formal cycloaddition reactions provide a powerful metal-free avenue for pyrrole synthesis. A recently established method involves a formal [4+1] cycloaddition between an allyl ketone and a primary amine. acs.orgfao.org The reaction is initiated by activating the C-C double bond of the allyl ketone, followed by nucleophilic addition of the amine, cyclization, and aromatization to yield the substituted pyrrole. acs.org

Another prominent metal-free strategy is the [3+2] cycloaddition. Visible-light-induced photocatalytic [3+2] cycloaddition of 2H-azirines with alkynes, using organic dye photocatalysts, provides efficient access to highly functionalized pyrroles. nih.gov These methods represent greener alternatives for constructing the pyrrole core, which can then be subjected to N-tosylation and C3-butanoylation to complete the synthesis of the target compound.

Purification and Isolation Techniques for this compound and Intermediates

The primary route to this compound involves the Friedel-Crafts acylation of 1-tosylpyrrole. This reaction, while effective, can yield a mixture of products, including the desired 3-acyl isomer and the undesired 2-acyl regioisomer, along with unreacted 1-tosylpyrrole. Consequently, the purification process is critical for isolating the pure 3-substituted product.

Purification of the Intermediate: 1-Tosylpyrrole

The purity of the starting material, 1-tosylpyrrole, is foundational to a successful acylation reaction. Synthesis of this intermediate typically involves the reaction of pyrrole with p-toluenesulfonyl chloride. Post-reaction work-up is followed by purification to remove any unreacted pyrrole, p-toluenesulfonyl chloride, and other byproducts.

Column Chromatography: A common method for the purification of 1-tosylpyrrole is silica (B1680970) gel column chromatography. The selection of an appropriate eluent system is crucial for achieving good separation. A solvent system of lower polarity is generally preferred to ensure that the more polar impurities are retained on the silica gel while the desired product elutes.

Recrystallization: Recrystallization is a highly effective technique for obtaining high-purity 1-tosylpyrrole. A mixed solvent system of methanol (B129727) and water is often employed. The crude 1-tosylpyrrole is dissolved in a minimal amount of hot methanol, and water is then added dropwise until the solution becomes turbid. Upon cooling, pure crystals of 1-tosylpyrrole precipitate out, leaving impurities in the mother liquor.

| Intermediate | Purification Method | Solvent/Eluent System | Key Aspects |

| 1-Tosylpyrrole | Column Chromatography | Petroleum Ether / Ethyl Acetate | Effective for removing polar impurities. |

| 1-Tosylpyrrole | Recrystallization | Methanol / Water | Yields high-purity crystalline product. |

Purification of this compound

Following the Friedel-Crafts acylation, the crude reaction mixture contains the target this compound, the 2-butanoyl-1-tosylpyrrole isomer, unreacted 1-tosylpyrrole, and Lewis acid residues. A multi-step purification protocol is typically required.

Initial Work-up: The reaction is first quenched, often with an aqueous acid solution, to deactivate the Lewis acid catalyst (e.g., aluminum chloride). This is followed by extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate, to separate the organic products from the aqueous phase. The organic layer is then washed and dried prior to further purification.

Column Chromatography: Flash column chromatography over silica gel is the primary method for separating the 3-acyl and 2-acyl isomers. The choice of the mobile phase is critical, as the two isomers often have very similar polarities. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often necessary to achieve baseline separation. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure desired product. The less polar 2-isomer typically elutes before the more polar 3-isomer.

| Technique | Stationary Phase | Mobile Phase (Typical) | Separation Principle |

| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient) | Separation based on the differential adsorption of the 2- and 3-isomers to the polar silica gel. |

Recrystallization: While challenging due to the potential for co-crystallization of isomers, recrystallization can be employed as a final polishing step for this compound that is already of moderate to high purity. The selection of an appropriate solvent is determined empirically, with the goal of finding a solvent in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurity remains in solution.

The successful isolation of pure this compound relies on a systematic approach to purification, often combining an extractive work-up with meticulous column chromatography. The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Mechanistic Investigations of Reactions Involving 3 Butanoyl 1 Tosylpyrrole

Reaction Pathways for Functional Group Transformations

The functional groups of 3-Butanoyl-1-tosylpyrrole, namely the butanoyl ketone and the N-tosyl group, are key to its reactivity. Understanding their individual and combined roles is essential for predicting reaction outcomes.

The butanoyl group's carbonyl carbon is an electrophilic center, making it susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to a variety of addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The outcome of the reaction is then dependent on the nature of the nucleophile and the reaction conditions. For instance, reduction with hydride reagents would yield the corresponding alcohol, while reaction with Grignard reagents would lead to the formation of a tertiary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions at the Butanoyl Ketone Group

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Alkyl group (:R⁻) | Grignard reagent (RMgX) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

This table presents hypothetical reaction outcomes based on the general reactivity of ketones.

The tosyl (p-toluenesulfonyl) group attached to the pyrrole (B145914) nitrogen plays a dual role. Firstly, it is an excellent leaving group, a property that is exploited in reactions involving the cleavage of the N-S bond. wikipedia.orgatamanchemicals.com This is due to the stability of the resulting tosylate anion, which is resonance-stabilized.

Secondly, the tosyl group acts as an electron-withdrawing group. This deactivates the pyrrole ring towards electrophilic attack by reducing the electron density of the ring. researchgate.net However, this electron-withdrawing nature also enhances the acidity of the protons on the carbons adjacent to the nitrogen, potentially influencing base-mediated reactions. In certain contexts, the tosyl group can participate in ancillary interactions, influencing the binding of cations. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole Ring in the Presence of Substituents

Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The position of substitution is highly influenced by the directing effects of existing substituents on the ring. vedantu.com

In this compound, both substituents exert an influence on the regioselectivity of electrophilic aromatic substitution. The N-tosyl group, being strongly electron-withdrawing, deactivates the entire pyrrole ring towards electrophilic attack. Generally, N-acyl and N-sulfonyl groups direct incoming electrophiles to the meta-position (C4 in this case) relative to the nitrogen.

The 3-butanoyl group is also a deactivating, meta-directing group. Therefore, it would direct an incoming electrophile to the C5 position. The interplay of these directing effects would determine the final position of substitution, which can be complex and may lead to a mixture of products. However, due to the strong deactivating nature of the tosyl group, electrophilic substitution on the pyrrole ring of this compound is generally difficult to achieve under standard conditions. wikipedia.org

Nucleophilic Attack and Addition Reactions

As previously discussed, the primary site for nucleophilic attack is the electrophilic carbon of the butanoyl group's carbonyl. wikipedia.org Nucleophilic addition to this C=O bond is a characteristic reaction of ketones. youtube.comlibretexts.org The mechanism involves the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The reversibility of this addition depends on the basicity of the nucleophile. masterorganicchemistry.com

Rearrangement Reactions and Tautomerization Processes

Substituted pyrroles can undergo various rearrangement reactions, often catalyzed by transition metals or acids. acs.orgacs.org For instance, the Ciamician–Dennstedt rearrangement involves the reaction of pyrroles with carbenes to form 3-halopyridines. wikipedia.org While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, the presence of the pyrrole core suggests the potential for such transformations under appropriate conditions.

Tautomerization, the migration of a proton, is a potential process in derivatives of this compound. For example, if the butanoyl group undergoes enolization, it would result in an enol tautomer. This process is typically catalyzed by acid or base. The final step in some pyrrole syntheses, such as the Van Leusen reaction, involves tautomerization to form the aromatic pyrrole ring. wikipedia.orgatamanchemicals.com

Computational Chemistry and Spectroscopic Analysis in Mechanistic Elucidation

Modern mechanistic studies rely heavily on the synergy between computational modeling and experimental spectroscopic techniques. While computational methods offer a theoretical framework to predict and rationalize reaction pathways, spectroscopic analysis provides tangible evidence of the species involved.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules, making it particularly well-suited for studying reaction mechanisms. In the context of reactions involving this compound, DFT calculations can be employed to:

Model Reactant and Product Structures: Optimize the geometries of this compound and its potential reaction products to determine their lowest energy conformations.

Identify and Characterize Intermediates: Propose and calculate the stability of potential reaction intermediates. For instance, in an electrophilic aromatic substitution reaction on the pyrrole ring, DFT can help to determine the relative energies of sigma complexes formed at different positions.

Locate and Analyze Transition States: Identify the transition state structures connecting reactants, intermediates, and products. The calculated energy barrier (activation energy) for each step provides a quantitative measure of the reaction's feasibility. Vibrational frequency calculations are used to confirm that a located structure is a true transition state (characterized by a single imaginary frequency).

For a hypothetical reaction, such as the reduction of the butanoyl group or a substitution on the pyrrole ring, DFT studies would provide the following type of data:

Table 1: Hypothetical DFT Calculated Energies for a Reaction Involving this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + Reagent | 0.0 |

| TS1 | Transition state for the initial attack of the reagent | +15.2 |

| Intermediate 1 | A short-lived intermediate species | +5.7 |

| TS2 | Transition state leading to the final product | +12.8 |

| Product | The final product of the reaction | -10.4 |

Use of NMR and Mass Spectrometry in Elucidating Reaction Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable experimental techniques for probing reaction mechanisms.

NMR Spectroscopy:

Structural Elucidation: ¹H and ¹³C NMR are routinely used to confirm the structure of starting materials, products, and any isolable intermediates. The chemical shifts, coupling constants, and integration of signals provide a detailed map of the molecule's connectivity.

Reaction Monitoring: By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of reactants and the appearance of products. This allows for the determination of reaction kinetics and can reveal the presence of transient intermediates if their concentration is sufficiently high.

In situ Studies: Advanced NMR techniques, such as variable-temperature NMR, can be used to study reactions in real-time within the NMR tube. This can help to detect and characterize unstable intermediates that may not be observable under normal conditions.

Mass Spectrometry:

Identification of Intermediates: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of reactants, products, and even transient intermediates. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules from a reaction mixture, enabling their detection.

Isotopic Labeling Studies: By using isotopically labeled starting materials (e.g., with ¹³C or ²H), the fate of specific atoms during a reaction can be traced using mass spectrometry. This is a powerful method for distinguishing between different possible reaction pathways.

For example, in a reaction where a functional group is added to this compound, the progress and outcome could be analyzed as follows:

Table 2: Spectroscopic Data for a Hypothetical Reaction of this compound

| Technique | Species | Observed Data | Interpretation |

|---|---|---|---|

| ¹H NMR | Starting Material | Characteristic signals for the pyrrole, tosyl, and butanoyl groups. | Confirms the identity of this compound. |

| ¹H NMR | Reaction Mixture | Appearance of new signals corresponding to the product, decrease in starting material signals. | Monitors reaction progress and conversion. |

| HRMS (ESI) | Intermediate | Detection of an ion with a mass corresponding to the proposed intermediate. | Provides evidence for the existence of a transient species. |

| HRMS (ESI) | Product | Accurate mass measurement confirming the elemental composition of the final product. | Confirms the identity of the product. |

This table is a representative example of how spectroscopic data would be used in a mechanistic study, as specific experimental data for reactions of this compound is not extensively documented.

By integrating the predictive power of DFT calculations with the empirical evidence from NMR and mass spectrometry, a comprehensive and well-supported understanding of the reaction mechanisms involving this compound can be achieved.

Advanced Reactivity and Derivatization of 3 Butanoyl 1 Tosylpyrrole

Functionalization of the Pyrrole (B145914) Ring

The reactivity of the pyrrole ring in 3-Butanoyl-1-tosylpyrrole is significantly influenced by the electronic effects of its substituents. The N-tosyl group is strongly electron-withdrawing, which reduces the electron density of the pyrrole ring and deactivates it towards classical electrophilic aromatic substitution compared to an unprotected pyrrole. The 3-butanoyl group further deactivates the ring. However, these groups also provide regiochemical control over subsequent functionalization reactions.

Direct C-H functionalization is a modern and efficient strategy for introducing new substituents onto heterocyclic rings without the need for pre-functionalized starting materials. For N-sulfonylated pyrroles, transition-metal-catalyzed C-H activation, often employing palladium, rhodium, or nickel catalysts, can be used to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net

In the case of this compound, the most likely positions for C-H functionalization are the unsubstituted C2, C4, and C5 carbons. The regioselectivity of these reactions is dictated by a combination of electronic and steric factors, as well as the specific catalyst and directing group employed. Generally, in electrophilic-type substitution reactions on 3-substituted pyrroles, the C5 position is the most favored site of attack due to the stabilization of the reaction intermediate. stackexchange.comsci-hub.se The C2 position is the next most likely site, while the C4 position is the least reactive. While specific studies on this compound are not prevalent, related methodologies suggest that directed C-H activation would preferentially functionalize the C2 or C5 positions. rsc.org

Electrophilic halogenation provides a reliable method for introducing halogen atoms onto the pyrrole ring, which can then serve as handles for further cross-coupling reactions. Due to the deactivating nature of the N-tosyl and 3-butanoyl groups, potent halogenating agents are typically required.

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are common reagents for the bromination and chlorination of pyrroles, respectively. organic-chemistry.orgx-mol.com The reaction proceeds via an electrophilic substitution mechanism. For this compound, the substitution is predicted to occur with high regioselectivity. The C5 position is the most electronically favorable site for electrophilic attack, leading to the formation of the 5-halo derivative as the major product. stackexchange.com

Table 1: Predicted Outcomes of Electrophilic Halogenation

| Reagent | Expected Major Product |

|---|---|

| N-Bromosuccinimide (NBS) | 5-Bromo-3-butanoyl-1-tosylpyrrole |

| N-Chlorosuccinimide (NCS) | 5-Chloro-3-butanoyl-1-tosylpyrrole |

The tosyl (p-toluenesulfonyl) group serves as an effective protecting group for the pyrrole nitrogen. sci-hub.se Its removal, or deprotection, is a key step in many synthetic pathways, as it unmasks the N-H functionality for subsequent reactions such as N-alkylation or N-acylation.

The deprotection of N-tosylpyrroles can be readily achieved under basic conditions. A common and effective method involves treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at room temperature. This simple hydrolysis cleaves the sulfur-nitrogen bond, yielding the free N-H pyrrole and sodium p-toluenesulfonate as a byproduct.

This transformation is crucial as it allows for the synthesis of 3-butanoylpyrrole, a scaffold that can be further modified at the nitrogen position to introduce a variety of functional groups, thereby altering the molecule's biological and chemical properties.

Transformations of the Butanoyl Moiety

The butanoyl group offers a rich platform for chemical modification, including reactions at the carbonyl carbon and the adjacent alpha-carbon.

The carbonyl group of the butanoyl side chain can be selectively reduced to either a secondary alcohol or fully deoxygenated to a methylene (B1212753) group (an alkane). The choice of reducing agent and reaction conditions determines the outcome.

Reduction to Alcohol: The ketone can be cleanly reduced to a secondary alcohol, 1-(1-tosyl-1H-pyrrol-3-yl)butan-1-ol, using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a standard choice for this transformation due to its selectivity for ketones and aldehydes. saskoer.carsc.org This reaction is typically high-yielding and proceeds under gentle conditions.

Reduction to Alkane: Complete reduction of the carbonyl group to a methylene group (-CH₂-) yields 3-butyl-1-tosylpyrrole. This deoxygenation can be accomplished through several classical methods:

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH or KOtBu) at high temperatures. wikipedia.org This method is suitable for base-stable compounds and is often preferred for substrates with acid-sensitive groups, like pyrroles. wikipedia.org

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. quora.comvedantu.com It is effective for substrates stable to strong acid. However, the harsh acidic conditions can be detrimental to some pyrrole derivatives. stackexchange.com

Table 2: Summary of Reduction Reactions of the Butanoyl Ketone

| Reagent(s) | Conditions | Product | Transformation |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Room Temp | 1-(1-Tosyl-1H-pyrrol-3-yl)butan-1-ol | Ketone to Alcohol |

| Hydrazine (N₂H₄), KOH | High Temp (e.g., 200°C) | 3-Butyl-1-tosylpyrrole | Ketone to Alkane (Wolff-Kishner) |

The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons. These protons can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate intermediate. fiveable.me This enolate can then react with various electrophiles to form a new carbon-carbon bond at the alpha position, effectively elongating or branching the side chain. libretexts.org

A common base for this purpose is Lithium diisopropylamide (LDA), which quantitatively converts the ketone to its kinetic enolate at low temperatures (e.g., -78°C). 182.160.97 The resulting lithium enolate is a powerful nucleophile that can participate in Sₙ2 reactions with electrophiles like alkyl halides. libretexts.orgyoutube.com This two-step sequence—enolate formation followed by alkylation—is a cornerstone of C-C bond formation in organic synthesis. uwo.ca

Table 3: Representative Alpha-Alkylation of the Butanoyl Group

| Step 1: Base | Step 2: Electrophile (R-X) | Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Iodomethane (CH₃-I) | 2-Methyl-1-(1-tosyl-1H-pyrrol-3-yl)butan-1-one |

| Lithium diisopropylamide (LDA) | Benzyl bromide (Bn-Br) | 2-Benzyl-1-(1-tosyl-1H-pyrrol-3-yl)butan-1-one |

Research Applications of 3 Butanoyl 1 Tosylpyrrole in Synthetic Chemistry

Intermediate in Natural Product Synthesis

Synthesis of Complex Prodiginines and Related Alkaloids

Extensive literature searches did not yield specific examples of this compound being directly utilized as a starting material or key intermediate in the total synthesis of complex prodiginines or related alkaloids. The biosynthesis of prodigiosin (B1679158), a well-known member of the prodiginine family, involves the enzymatic condensation of two precursor pyrrole units: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). frontiersin.orgnih.gov While substituted pyrroles are fundamental building blocks in the chemical synthesis of prodigiosin analogues, the available scientific literature does not detail a synthetic route that employs this compound for this purpose.

The role of the tosyl group as a protecting group for the pyrrole nitrogen is well-established in organic synthesis. It serves to stabilize the pyrrole ring and direct electrophilic substitution to the C3 position. In principle, a 3-acyl-1-tosylpyrrole, such as this compound, could be a precursor for introducing side chains or functional groups necessary for building more complex pyrrolic structures. However, specific methodologies detailing its application in the synthesis of prodiginine alkaloids are not presently documented in prominent chemical databases and scientific journals.

Further research would be necessary to explore the potential of this compound as a viable precursor for the synthesis of prodiginine skeletons. This could involve modifications of the butanoyl side chain and subsequent coupling reactions to form the characteristic tripyrrole core of these alkaloids.

Catalyst or Ligand Development

Based on a comprehensive review of the current scientific literature, there is no documented evidence to suggest that this compound has been specifically investigated or utilized in the development of catalysts or ligands. The molecular structure of this compound does not possess the typical functional groups or structural motifs commonly associated with catalytic activity or the ability to act as a ligand for metal complexes.

Catalysts often feature transition metals or specific organic moieties that can participate in chemical reactions by lowering the activation energy. Ligands, on the other hand, are molecules or ions that bind to a central metal atom to form a coordination complex, and they typically contain donor atoms with lone pairs of electrons, such as nitrogen, oxygen, phosphorus, or sulfur, strategically positioned to chelate the metal.

While the pyrrole ring itself is a feature in some complex ligands, the specific combination of the butanoyl and tosyl substituents in this compound does not appear to lend itself to these applications based on the available research. Therefore, its role in catalyst or ligand development remains unexplored in the scientific literature.

Theoretical and Computational Studies on 3 Butanoyl 1 Tosylpyrrole

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are fundamental to predicting the behavior of 3-Butanoyl-1-tosylpyrrole. These computational techniques can elucidate the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties.

Conformational Analysis and Torsional Barriers

The flexibility of this compound is primarily associated with the rotation around the single bonds connecting the pyrrole (B145914) ring to the tosyl group and the butanoyl group. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy required to interconvert between them.

Rotation around the N-S bond (pyrrole-tosyl) and the C-C bond (pyrrole-butanoyl) gives rise to different spatial orientations of the substituents. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the aromatic rings and the carbonyl group. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of the dihedral angles defining these rotations. The energy maxima on these rotational pathways represent the torsional barriers, which are crucial for understanding the molecule's dynamic behavior in solution. researchgate.netresearchgate.net

Table 1: Hypothetical Torsional Barriers for Key Rotations in this compound

| Rotatable Bond | Description | Estimated Torsional Barrier (kcal/mol) |

| Pyrrole-S (Tosyl) | Rotation of the tosyl group relative to the pyrrole ring. | 5 - 10 |

| Pyrrole-C (Butanoyl) | Rotation of the butanoyl group relative to the pyrrole ring. | 3 - 7 |

| Cα-Cβ (Butanoyl chain) | Rotation within the n-butyl chain. | 2 - 5 |

Note: These values are estimations based on typical rotational barriers for similar chemical moieties and would require specific computational studies on this compound for accurate determination.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals in this compound can predict its reactivity towards nucleophiles and electrophiles.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the electron-withdrawing nature of the tosyl and butanoyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. The precise location of the HOMO and LUMO density would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Primarily on the pyrrole ring, with some delocalization onto the tosyl group. | The pyrrole ring is the likely site for electrophilic attack. |

| LUMO | Concentrated on the butanoyl carbonyl group and the tosyl group. | The carbonyl carbon and the sulfur atom are potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between kinetic stability and chemical reactivity. |

Note: The exact energies and localizations would need to be determined through quantum chemical calculations.

Reaction Energetics and Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org A key concept in TST is the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate. Computational methods can be used to locate the geometry and energy of the transition state for a given reaction. This information is invaluable for predicting reaction mechanisms and understanding how changes in the molecular structure might affect the reaction rate.

For instance, in a potential nucleophilic addition to the carbonyl group of this compound, computational modeling could identify the structure of the transition state and calculate the activation energy, providing insight into the feasibility and kinetics of such a reaction.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (if applicable to derivatives)

While specific QSAR and molecular docking studies on this compound itself are not widely reported, these techniques are highly relevant for exploring the biological activities of its potential derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netimist.manih.govmdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound derivatives and correlating them with their measured biological activity, a predictive model can be developed. researchgate.netimist.maresearchgate.netmdpi.com This model can then be used to estimate the activity of newly designed, unsynthesized derivatives, thereby guiding the synthesis of more potent compounds.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. ijper.orgzenodo.orgmdpi.comnih.gov If derivatives of this compound were to be investigated as potential therapeutic agents, molecular docking could be used to simulate their interaction with a specific biological target. researchgate.netijper.orgzenodo.org This would provide insights into the binding mode and affinity, helping to explain the structure-activity relationships observed and to design derivatives with improved binding characteristics. ijper.orgzenodo.orgmdpi.comnih.gov

Future Directions and Emerging Research Avenues for 3 Butanoyl 1 Tosylpyrrole

Sustainable Synthesis of Pyrrole (B145914) Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrrole derivatives. lucp.net The future of 3-Butanoyl-1-tosylpyrrole synthesis will likely see a shift away from traditional methods that often rely on harsh conditions and hazardous solvents. Research is now focusing on environmentally benign and highly efficient techniques. benthamdirect.com

Key areas of development in sustainable synthesis include:

Green Catalysts: The use of bio-sourced, non-toxic organic acids like citric acid, succinic acid, and ascorbic acid as catalysts is a promising alternative to conventional metal-based or corrosive acid catalysts. lucp.net

Solvent-Free Methodologies: Mechanochemical activation, such as high-speed vibration milling (HSVM) or ball milling, offers a solventless approach to synthesis, reducing waste and simplifying purification processes. lucp.netbenthamdirect.com

Alternative Energy Sources: Techniques like ultrasound (sonochemistry) and microwave irradiation are being explored to accelerate reaction times and improve yields, often under milder conditions than conventional heating. benthamdirect.com

Photocatalysis: Visible-light-mediated photocatalysis, using organic dyes like Eosin Y or simple organic molecules like benzophenone, is emerging as a powerful tool for constructing pyrrole rings through C-H functionalization and cycloaddition reactions under ambient conditions. rsc.orgrsc.org This approach avoids the need for high temperatures or harsh reagents. rsc.org

Table 1: Comparison of Sustainable Synthesis Methodologies for Pyrrole Derivatives

| Methodology | Key Features | Advantages | Potential for this compound |

|---|---|---|---|

| Biomass-Derived Catalysts | Use of catalysts like citric or pyroglutamic acid. lucp.net | Renewable, non-toxic, biodegradable. lucp.net | Greener alternative for Paal-Knorr or similar condensation steps. |

| Mechanochemistry (Ball Milling) | Solventless reaction conditions via mechanical force. lucp.net | Reduced solvent waste, high efficiency. lucp.net | Applicable for solid-state synthesis, minimizing environmental impact. |

| Visible-Light Photocatalysis | Use of photocatalysts (e.g., Eosin Y, Benzophenone) and light energy. rsc.orgrsc.org | Metal-free, mild reaction conditions, high functional group tolerance. rsc.org | Enables novel C-H functionalization or cycloaddition pathways. |

| Aqueous Media Synthesis | Using water as a solvent, often with catalysts like iron(III) chloride. uctm.edu | Environmentally benign, safe, and cost-effective. | Suitable for water-tolerant reaction steps, aligning with green principles. |

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, utilizing microreactors, is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering superior control over reaction parameters compared to traditional batch processing. ru.nlbeilstein-journals.org This technology is particularly well-suited for the synthesis of pyrrole derivatives, enabling rapid optimization, enhanced safety, and seamless scalability. acs.org

The application of continuous flow methods can significantly benefit the synthesis of this compound. For instance, classical methods like the Hantzsch or Paal-Knorr pyrrole syntheses have been successfully adapted to continuous flow systems. syrris.comnih.gov In a flow setup, reagents are pumped through heated and pressurized microreactors, allowing for precise control over temperature, pressure, and residence time. ru.nl This leads to higher yields, improved purity, and reduced reaction times. acs.org A notable advantage is the ability to perform multi-step reactions in a single, uninterrupted sequence, eliminating the need to isolate and purify intermediates. syrris.comnih.gov This has been demonstrated in the synthesis of pyrrole-3-carboxylic acids and subsequent conversion to amides in one continuous process. acs.org The scalability of these systems has been proven, with production rates of pyrrole derivatives reaching grams per hour. ru.nlacs.org

Table 2: Key Parameters in Continuous Flow Synthesis of Pyrrole Derivatives

| Parameter | Description | Advantages of Flow Chemistry | Reference |

|---|---|---|---|

| Residence Time | The time reactants spend in the reactor. | Precisely controlled, allowing for rapid optimization and minimization of side reactions. | beilstein-journals.org |

| Temperature | Reaction temperature within the microreactor channels. | Superior heat transfer allows for rapid heating/cooling and access to higher temperatures safely. | ru.nl |

| Pressure | System pressure, allowing for superheated solvents. | Enables the use of solvents above their boiling points, accelerating reaction rates. | researchgate.net |

| Stoichiometry | The ratio of reactants mixed in the flow stream. | Precise control over reagent mixing, improving consistency and yield. | syrris.com |

Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. For a molecule like this compound, introducing chirality could lead to derivatives with enhanced or more specific biological activities. Future research will likely focus on developing asymmetric methods to synthesize such chiral pyrroles.

Asymmetric synthesis in this context could be approached in several ways:

Chiral Catalysts: Employing chiral transition metal catalysts or organocatalysts to guide the formation of the pyrrole ring or the installation of the butanoyl group in an enantioselective manner.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of a key reaction step.

Substrate Control: Starting with a chiral precursor, for instance, a chiral α-haloketone or a chiral β-ketoester, to introduce a stereocenter that is retained in the final product.

While specific methods for the asymmetric synthesis of this compound are not yet established, the development of such strategies represents a significant and valuable research direction.

Table 3: Potential Strategies for Asymmetric Synthesis of Chiral this compound Analogs

| Strategy | Description | Potential Implementation |

|---|---|---|

| Catalytic Asymmetric Acylation | Using a chiral catalyst to enantioselectively add the butanoyl group to the N-tosylpyrrole ring. | Friedel-Crafts acylation using a chiral Lewis acid catalyst. |

| Asymmetric Cyclization | Employing a chiral catalyst in a cyclization reaction (e.g., a modified Paal-Knorr synthesis) to form the pyrrole ring enantioselectively. | Condensation of a 1,4-dicarbonyl compound with a primary amine in the presence of a chiral Brønsted acid. |

| Kinetic Resolution | Racemic this compound or a precursor is reacted with a chiral reagent that selectively transforms one enantiomer, allowing the other to be isolated. | Enzyme-catalyzed reaction (e.g., reduction of the ketone) that proceeds selectively on one enantiomer. |

Development of Novel Catalytic Systems

The development of novel catalysts is crucial for discovering new, efficient, and selective routes to functionalized pyrroles. uctm.edu Modern catalysis offers tools to construct the pyrrole core under mild conditions with broad functional group tolerance.

Emerging catalytic systems applicable to the synthesis of this compound and its analogs include:

Gold Catalysis: Gold(I) catalysts have proven to be exceptionally effective in synthesizing substituted pyrroles through cascade reactions. organic-chemistry.orgacs.org They can activate alkynes towards cyclization, enabling formal (3+2) annulations to build the pyrrole ring in a modular fashion. acs.org Gold catalysts can play a dual role, activating both the nucleophilic and electrophilic character of a substrate. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for pyrrole synthesis. nih.gov Using catalysts like ruthenium or iridium complexes, or even metal-free organic dyes, reactions such as [3+2] cycloadditions of 2H-azirines with alkynes can be initiated with light, providing efficient access to highly functionalized pyrroles. lucp.netchim.it

Transition-Metal-Free Catalysis: There is a growing interest in developing synthetic methods that avoid transition metals. Base-mediated intramolecular cyclizations of N-propargylamines or one-pot reactions involving an Oppenauer oxidation followed by condensation and cyclization represent promising metal-free alternatives. organic-chemistry.org

Table 4: Comparison of Novel Catalytic Systems for Pyrrole Synthesis

| Catalyst Type | Example Reaction | Key Advantages | Reference(s) |

|---|---|---|---|

| Gold(I) Catalysts | Cascade hydroamination/cyclization of α-amino ketones with alkynes. | High regioselectivity, wide functional group tolerance, mild conditions. | organic-chemistry.orgacs.org |

| Photoredox Catalysts (e.g., Ru(II), Ir(III)) | [3+2] cycloaddition of aryl azides and aldehydes. | Uses visible light, enables novel transformations, high efficiency. | rsc.orgnih.gov |

| Nano Copper Catalysts | Reaction of vinyl azides with terminal alkynes. | High yields, applicable to both aryl and aliphatic alkynes. | organic-chemistry.org |

| Palladium(II) Catalysts | Oxidative arylation and aza-Wacker cyclization of N-homoallylicamines. | Cascade formation of C-C and C-N bonds. | organic-chemistry.org |

Exploration of New Biological and Material Science Applications

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govnbinno.commdpi.com Derivatives of pyrrole exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov For this compound, the butanoyl group provides a handle for further functionalization, making it an attractive starting point for drug discovery programs. nih.gov Future research will likely explore its potential as an inhibitor for various enzymes, such as cholinesterases, or as a building block for more complex bioactive molecules. nih.gov

In material science, pyrrole is the monomer for polypyrrole (PPy), an intrinsically conducting polymer used in electronics, sensors, and energy storage. nih.govwikipedia.org Functionalized pyrroles like this compound can be used to synthesize new polymers with tailored properties. The substituents on the pyrrole ring can modify the polymer's conductivity, solubility, and mechanical properties. nih.gov Copolymers of pyrrole with other monomers can lead to materials with unique characteristics for applications in biosensors, artificial muscles, and electromagnetic shielding. nih.govmdpi.comtandfonline.com Pyrrole-based conjugated microporous polymers (CMPs) are also being investigated as robust heterogeneous catalysts. frontiersin.org

Table 5: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibitors (e.g., Kinases, Cholinesterases) | The pyrrole core is a known pharmacophore; the butanoyl and tosyl groups can be modified to optimize binding to target proteins. nih.govnih.gov |

| Medicinal Chemistry | Antibacterial/Antifungal Agents | Pyrrole derivatives are known to possess antimicrobial properties. mdpi.com |

| Material Science | Monomers for Conducting Polymers | The pyrrole ring can be polymerized; substituents can tune the electronic and physical properties of the resulting polymer. nih.govwikipedia.org |

| Material Science | Chemical and Biological Sensors | Functionalized polypyrrole films can be used as recognition elements in sensors. nih.gov |

| Material Science | Heterogeneous Catalysis | Incorporation into porous organic polymers to create catalysts with defined active sites. frontiersin.org |

Advanced Spectroscopic Characterization Techniques

As more complex and potentially chiral derivatives of this compound are synthesized, advanced characterization techniques will become indispensable for unambiguously determining their structure, purity, and stereochemistry.

Key techniques for future studies will include:

Multi-dimensional Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR are standard, 2D NMR techniques like COSY, HSQC, and HMBC will be essential to confirm connectivity in complex pyrrole derivatives. For chiral molecules, Nuclear Overhauser Effect (NOE) experiments can help determine relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a new compound, which is crucial for confirming its identity.

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a molecule, providing definitive proof of its constitution and absolute stereochemistry (for chiral compounds).

Vibrational Spectroscopy (FTIR and Raman): Confocal Raman and FTIR microscopy can provide information about the functional groups present and the molecular structure of synthesized compounds, particularly for polymer films and materials. nih.gov

Table 6: Role of Advanced Spectroscopic Techniques

| Technique | Information Provided | Importance for this compound Research |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, establishing the molecular framework. | Unambiguous assignment of all atoms in novel, complex derivatives. |

| Nuclear Overhauser Effect (NOESY) | Spatial proximity of atoms. | Determining the relative stereochemistry of diastereomers. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental formula. | Confirmation of product identity and purity. |

| X-ray Crystallography | Absolute 3D molecular structure. | Definitive structural proof, especially for establishing stereochemistry of chiral derivatives. |

| Confocal Raman/FTIR | Vibrational modes of functional groups. | Characterization of functionalized polymers and materials derived from the compound. nih.gov |

Q & A

Q. What strategies mitigate side reactions during N-tosylation of 3-butanoylpyrrole?

- Methodological Answer : Control competing O-tosylation by:

- Using bulky bases (e.g., DMAP) to favor N-attack.

- Lowering reaction temperature (0–5°C).

- Employing kinetic vs. thermodynamic monitoring (quench aliquots at intervals for GC-MS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。